

Spectroscopic Analysis of 4-Methyl-1-phenylpyrazolidin-3-one: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-1-phenylpyrazolidin-3-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **4-Methyl-1-phenylpyrazolidin-3-one** and a structurally related alternative, Edaravone. The focus is on ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed analysis of their structural features through experimental data.

Introduction

4-Methyl-1-phenylpyrazolidin-3-one is a heterocyclic organic compound belonging to the pyrazolidinone class. Its chemical structure, featuring a phenyl group, a pyrazolidinone ring, and a methyl substituent, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide compares its NMR data with that of Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), a commercially available drug used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. While both molecules share a phenyl and a methyl-substituted five-membered nitrogen-containing ring, the differences in the ring saturation and substitution patterns lead to distinct NMR spectra.

Comparative Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Methyl-1-phenylpyrazolidin-3-one** and Edaravone. This data is essential for distinguishing between the

two compounds and for verifying their chemical structures.

Table 1: ^1H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4-Methyl-1-phenylpyrazolidin-3-one	Data not available	-	-	-	-
Edaravone	2.18	s	-	3H	-CH ₃
3.30-3.60	m	-	2H	-CH ₂ -	
7.31-7.51	m	-	5H	Aromatic-H	

Table 2: ^{13}C NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
4-Methyl-1-phenylpyrazolidin-3-one	Data not available	-
Edaravone	Data not available	-

Note: Despite extensive searches, detailed experimental ^1H and ^{13}C NMR data for **4-Methyl-1-phenylpyrazolidin-3-one** and complete ^{13}C NMR data for Edaravone were not publicly available in the searched resources. The provided data for Edaravone is based on a publication focusing on a prodrug derivative and may represent the core structure's signals[1].

Experimental Protocols

The following is a general experimental protocol for acquiring ^1H and ^{13}C NMR spectra of small organic molecules like **4-Methyl-1-phenylpyrazolidin-3-one** and Edaravone.

1. Sample Preparation

- Sample Weighing: Accurately weigh 5-20 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR.[2]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for compounds like these include deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube, ensuring no solid particles are transferred.[4]
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2. NMR Data Acquisition

- Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters (Typical):

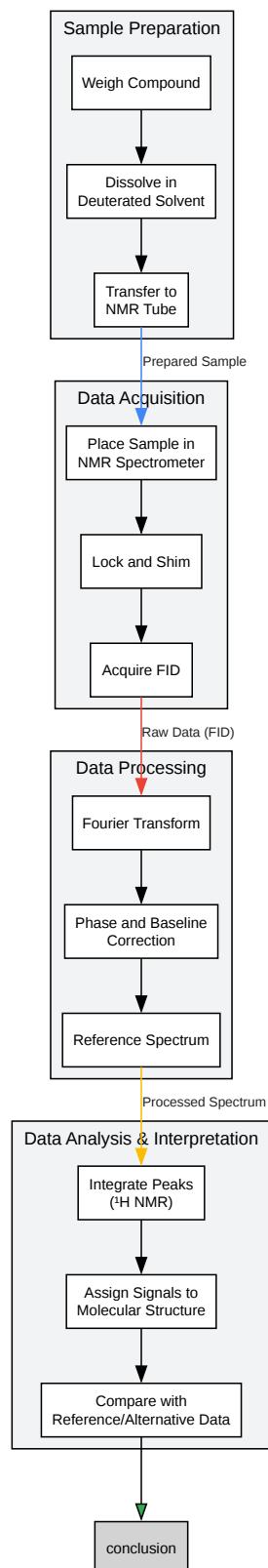
- Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
- Spectral Width: A range to cover all carbon signals (e.g., 0 to 200 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.

3. Data Processing

- Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integration and Peak Picking: The area under each peak in the ^1H NMR spectrum is integrated to determine the relative number of protons. For both ^1H and ^{13}C spectra, the chemical shift of each peak is determined.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to the final interpretation of NMR data.



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Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This guide outlines the fundamental aspects of the ^1H and ^{13}C NMR analysis of **4-Methyl-1-phenylpyrazolidin-3-one** and provides a framework for its comparison with the related compound, Edaravone. While complete experimental data for the target compound was not readily available, the provided experimental protocols and comparative structure of Edaravone serve as a valuable resource for researchers. The distinct structural features of these two molecules are expected to yield significantly different NMR spectra, allowing for their unambiguous differentiation. The successful acquisition and interpretation of NMR data, following the described workflow, are paramount for the structural elucidation and quality assessment of these and other similar compounds in a drug discovery and development pipeline.

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